molecular formula C12H13N5O2 B2383452 (1-methyl-1H-1,2,3-triazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone CAS No. 1904127-30-5

(1-methyl-1H-1,2,3-triazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

Cat. No. B2383452
CAS RN: 1904127-30-5
M. Wt: 259.269
InChI Key: CCHKFLQMDKWXKG-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, catalysts, and conditions .


Molecular Structure Analysis

Molecular structure analysis often involves techniques like X-ray crystallography or NMR spectroscopy to determine the 3D arrangement of atoms in the molecule.


Chemical Reactions Analysis

This involves studying the reactions the compound can undergo. It’s important to understand the reactivity of the compound, which can be influenced by its structure and the functional groups it contains .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, and stability. These properties can be influenced by the compound’s molecular structure .

Scientific Research Applications

Chemical Reactivity and Cycloaddition Reactions

The carbonyl group plays a crucial role in the intermolecular 1,3-cycloaddition reactions of azido(2-heteroaryl)methanones with activated olefins. The study by Zanirato (2002) highlights the unique reactivity of azidomethanones in cycloaddition reactions to yield triazoline adducts, which further form complex methanones upon losing molecular nitrogen (Zanirato, 2002). This demonstrates the chemical's potential in synthesizing novel organic compounds.

Synthesis and Drug Discovery

In drug discovery, the compound's framework is involved in the synthesis of P2X7 antagonists, highlighting its application in the development of new treatments for mood disorders. Chrovian et al. (2018) describe a dipolar cycloaddition reaction that enables the discovery, synthesis, and preclinical profiling of a P2X7 antagonist clinical candidate, underscoring the compound's relevance in medicinal chemistry (Chrovian et al., 2018).

Molecular Structure Analysis

The study of molecular structures, including experimental and theoretical (HF and DFT) studies, provides insights into the electronic properties and reactivity of related compounds. Gumus et al. (2018) conducted a comprehensive analysis of a structurally similar compound, revealing detailed information on molecular electrostatic potential and surface properties (Gumus et al., 2018).

Mechanism of Action

If the compound is biologically active, the mechanism of action refers to how it exerts its effects at the molecular level. This often involves interactions with specific proteins or other biological targets .

Safety and Hazards

Safety and hazard analysis involves understanding the potential risks associated with the compound. This could include toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve further studies to better understand the compound’s properties or potential applications. This could include medicinal chemistry research if the compound is biologically active .

properties

IUPAC Name

(1-methyltriazol-4-yl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2/c1-16-8-11(14-15-16)12(18)17-6-10(7-17)19-9-3-2-4-13-5-9/h2-5,8,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHKFLQMDKWXKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CC(C2)OC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-methyl-1H-1,2,3-triazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

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